molecular formula C9H14O2 B080208 Isophorone oxide CAS No. 10276-21-8

Isophorone oxide

Cat. No. B080208
CAS RN: 10276-21-8
M. Wt: 154.21 g/mol
InChI Key: ROTNQFPVXVZSRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of isophorone involves the base-catalyzed self-condensation of acetone, a process that has been employed for over 80 years. This reaction is complex, involving several steps including the formation of isophorone, triacetone dialcohol, and ketonic resins. Researchers have explored various production processes in both liquid- and vapor-phase, reviewing the selectivity toward isophorone using different reaction parameters and catalysts (Ruther et al., 2023).

Molecular Structure Analysis

Studies on isophorone derivatives have highlighted the impact of substituent groups on molecular packing, electronic structure, and aggregation-induced emission properties. For instance, the tuning of emission color of isophorone-based compounds could be achieved by modifying the terminal substituent group, showcasing how these molecular modifications influence the photophysical properties (Zheng et al., 2013).

Chemical Reactions and Properties

Isophorone oxide's chemical reactions have been explored, particularly its isomerization. For example, isophorone oxide can be isomerized to 2-formyl-2,4,4-trimethylcyclopentanone with high yield using zeolites as heterogeneous catalysts. This reaction demonstrates the compound's versatility and potential for producing valuable chemical intermediates (Meyer et al., 1998).

Physical Properties Analysis

The physical properties of isophorone and its derivatives, such as aggregation-induced emission behaviors and fluorescence emissions in different states (solution, aqueous suspension, and crystalline state), are influenced by the molecular structure and substituent groups. These properties are essential for applications in material science and bio-imaging (Zheng et al., 2013).

Chemical Properties Analysis

Isophorone oxide's chemical properties, especially its reactivity and selectivity in various reactions, are crucial for synthetic applications. The selectivity and high conversions in its oxidation reactions, for example, have led to the development of novel catalysts and methodologies for efficient synthesis of key intermediates (Hanyu et al., 1997).

Scientific Research Applications

  • Graphene Oxide Modified Polyurethane Resin : Isophorone diisocyanate is utilized to modify graphene oxide, which reacts with the oxygen-containing functional group in the graphene oxide. This process allows for the grafting reaction between graphene oxide and polyurethane resin, potentially enhancing its corrosion resistance and structural properties (Shu et al., 2018).

  • Polyether Polymerization Kinetics : Isophorone diisocyanate reacts with poly (propylene oxide) to monitor the polymerization kinetics using in situ FT-IR. This study provides insights into the reaction rates, activation energy, and other kinetic parameters important for understanding and optimizing polymerization processes (Yang et al., 2011).

  • Isomerization Characterization and Catalysis : The isomerization of β-isophorone to α-isophorone on solid bases, like MgAl mixed oxides, can measure the total number of active sites. This process is crucial for understanding the catalytic mechanisms and designing more efficient catalysts (Figueras et al., 2002).

  • Catalytic Rearrangement : Isophorone oxide can be rearranged using zeolites and montmorillonite K10 as catalysts. This reaction is significant for the production of various chemicals, and the study provides insights into how different catalysts affect the product ratio (Elings et al., 1997).

  • Quantum Structure Alteration in Gold Nanoparticles : The adsorption of isophorone on Au quantum well states perturbs and changes their energy spacing. This study is vital for understanding the molecular adsorption effects on quantum systems, which has implications in heterogeneous catalysis (Stiehler et al., 2015).

  • Oxidation Catalysis : Isophorone can be oxidized with molecular oxygen to form various compounds. This process has implications for industrial applications where specific regioselectivity is required (Hanyu et al., 1997).

Safety And Hazards

Isophorone, a related compound, is considered hazardous. The acute effects of isophorone in humans from inhalation exposure include eye, nose, and throat irritation . Chronic exposure to isophorone in humans can cause dizziness, fatigue, and depression . Animal studies indicate that long-term inhalation of high concentrations of isophorone causes central nervous system effects . Limited evidence in animal studies suggests that isophorone may cause birth defects such as fetal malformations and growth retardation from inhalation exposure to isophorone during pregnancy . No information is available on the reproductive, developmental, or carcinogenic effects of isophorone in humans .

Future Directions

The estimated annual production volume of Isophorone exceeds 100,000 t/y and the market is expected to further grow in the future . Isophorone is a technically important compound used as a high-boiling-point solvent for coatings, adhesives, etc., and it is used as a starting material for various valuable compounds, including isophorone diisocyanate, a precursor for polyurethanes . Therefore, the study and development of its oxide, Isophorone oxide, could also have significant industrial implications.

properties

IUPAC Name

4,4,6-trimethyl-7-oxabicyclo[4.1.0]heptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-8(2)4-6(10)7-9(3,5-8)11-7/h7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTNQFPVXVZSRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2C(C1)(O2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00908032
Record name 4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00908032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isophorone oxide

CAS RN

10276-21-8
Record name 4,4,6-Trimethyl-7-oxabicyclo(4.1.0)heptan-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010276218
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isophorone oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63367
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00908032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isophorone Oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isophorone oxide
Reactant of Route 2
Isophorone oxide
Reactant of Route 3
Isophorone oxide
Reactant of Route 4
Isophorone oxide
Reactant of Route 5
Isophorone oxide
Reactant of Route 6
Isophorone oxide

Citations

For This Compound
263
Citations
C Meyer, W Laufer, W Holderich - Catalysis letters, 1998 - Springer
… In conclusion, the use of zeolites as catalysts in the isomerization of isophorone oxide (1) yields up to an 86% yield of keto aldehyde. The reaction could be carried out in a …
Number of citations: 11 link.springer.com
R van Grieken, DP Serrano, JA Melero, A García - Journal of catalysis, 2005 - Elsevier
… The rearrangement of isophorone oxide over Al-MCM-41-type … the extent of isophorone oxide rearrangement reaction. The … as catalysts in isophorone oxide rearrangement avoids the …
Number of citations: 9 www.sciencedirect.com
S Dezvarei, JHZ Lee, SG Bell - Enzyme and Microbial Technology, 2018 - Elsevier
… Using this method approximately 30% of the isophorone was oxidised to isophorone oxide … Additional metabolites can be seen in the GVQ turnover and include isophorone oxide (IPO; …
Number of citations: 22 www.sciencedirect.com
R Hutter, T Mallat, A Peterhans, A Baiker - Journal of Catalysis, 1997 - Elsevier
… The remaining product mixture, which contained βisophorone oxide as a major component (>95%), was used to study the presence of acidic sites on titania–silica aerogel. In a typical …
Number of citations: 22 www.sciencedirect.com
R Hutter, T Mallat, A Peterhans, A Baiker - Journal of Molecular Catalysis A …, 1999 - Elsevier
… t-BuOH, isooctane, residual peroxide, EtB and β-isophorone were separated from the reaction solution and the product β-isophorone oxide (1) was enriched by distillation in vacuum. …
Number of citations: 30 www.sciencedirect.com
W Reusch, CK Johnson - Journal of the American Chemical …, 1962 - ACS Publications
… first observed with 4-methyl-3,4-epoxy-2-pentanone; however, the tendency of this material to form tars resulted in the use of the less reactive isophorone oxide (I) for detailed …
Number of citations: 4 pubs.acs.org
C Aranda, M Municoy, V Guallar, J Kiebist… - Catalysis Science & …, 2019 - pubs.rsc.org
… Among them, P450cam-RhFRed variants have been reported to yield 4HIP, 7HIP and isophorone oxide (2,3-epoxy-3,5,5-trimethyl-1-cyclohexanone) as major products, with 4HIP as …
Number of citations: 30 pubs.rsc.org
F Kunisch, K Hobert, P Welzel - Tetrahedron letters, 1985 - Elsevier
Tetrahedron Letters,Vol.26,No.49,pp 6039-6042,1985 OO4o-4039/85 $3.00 + .OO Printed in Great Britain 01985 Pergamon Press Ltd. C Page 1 Tetrahedron Letters,Vol.26,No.49,pp …
Number of citations: 25 www.sciencedirect.com
JA Elings, HEB Lempers, RA Sheldon - Studies in Surface Science and …, 1997 - Elsevier
… 2.1 Synthesis of isophorone oxide Isophorone oxide was synthesised by the epoxidation of … The crude isophorone oxide may contain a potentially hazardous amount of peroxide, …
Number of citations: 12 www.sciencedirect.com
C Beck, T Mallat, A Baiker - Journal of Catalysis, 2000 - Elsevier
… is the rearrangement of isophorone oxide to a keto-aldehyde catalyzed by zeolites (24). … Formation of β-isophorone oxide (1) and 4-hydroxyisophorone (2) in the epoxidation of β-…
Number of citations: 24 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.